molecular formula C11H15N3 B1306047 2,6-Bis(dimethylamino)benzonitrile CAS No. 20926-04-9

2,6-Bis(dimethylamino)benzonitrile

Cat. No.: B1306047
CAS No.: 20926-04-9
M. Wt: 189.26 g/mol
InChI Key: ACOQDKIUGAKZTC-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)benzonitrile is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, along with a nitrile group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dimethylamino)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with dimethylamine under nucleophilic substitution conditions . The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,6-bis(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQDKIUGAKZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380335
Record name 2,6-bis(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20926-04-9
Record name 2,6-bis(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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